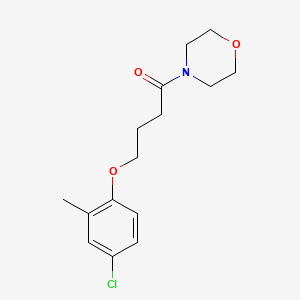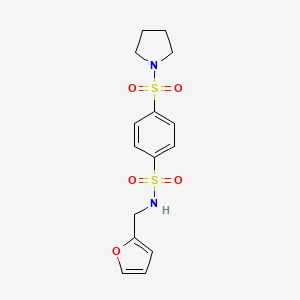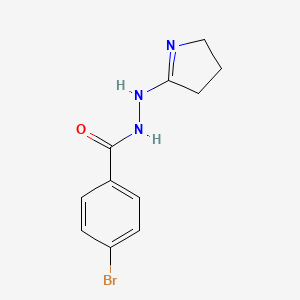
Chlorogenate anion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorogenate is a monocarboxylic acid anion that is the conjugate base of chlorogenic acid; major species at pH 7.3. It has a role as a plant metabolite. It derives from a (-)-quinate. It is a conjugate base of a chlorogenic acid.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Properties
Chlorogenate anion, primarily found in chlorogenic acid, exhibits significant antioxidant and anti-inflammatory activities. Studies have shown its effectiveness in scavenging free radicals, reducing oxidative stress, and inhibiting inflammatory markers in various biological systems. This makes it a promising candidate for therapeutic applications in conditions characterized by oxidative stress and inflammation. Notably, chlorogenic acid has demonstrated the ability to inhibit the nuclear translocation of NF-κB, a key factor in inflammatory processes (Hwang et al., 2013).
Role in Plant Growth and Stress Response
In agriculture, chlorogenic acid plays a critical role in plant growth and response to environmental stress. Its application can enhance the antioxidant capacity of plants, helping them cope better with oxidative stress. For instance, exogenous chlorogenic acid has been found to alleviate oxidative stress in apple leaves by stimulating antioxidant enzyme activity and increasing the concentration of phenolics (Mei et al., 2020).
Potential in Cancer Treatment
Research has also explored the potential of chlorogenic acid in cancer treatment. Studies have reported its cytotoxicity against various cancer cells and its ability to trigger apoptosis in chronic myelogenous leukemia cells. This suggests its potential as an anti-cancer agent, especially due to its selectivity in targeting cancer cells while sparing normal cells (Bandyopadhyay et al., 2004).
Food Industry Applications
In the food industry, chlorogenic acid is valued for its antimicrobial and antioxidant properties. It shows effectiveness against a wide range of organisms, including bacteria and viruses, making it a useful additive for food preservation. Its ability to protect against lipid oxidation and degradation of other bioactive compounds in food enhances its role as a functional ingredient in dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Environmental Applications
Chlorogenate anion also plays a role in environmental science, particularly in the context of soil and water contamination. Research on inorganic anions, including chlorinate, has contributed to understanding their impact on soil fertility, plant growth, and environmental pollution. Studies on these anions help in developing strategies for soil remediation and pollution control (Geilfus, 2019).
Eigenschaften
Produktname |
Chlorogenate anion |
|---|---|
Molekularformel |
C16H17O9- |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/p-1/b4-2+/t11-,12-,14-,16+/m1/s1 |
InChI-Schlüssel |
CWVRJTMFETXNAD-JUHZACGLSA-M |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)[O-])O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)[O-])O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)[O-])O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1227227.png)


![2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid](/img/structure/B1227232.png)
![3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester](/img/structure/B1227233.png)
![4-Ethyl-14-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene](/img/structure/B1227234.png)
![N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide](/img/structure/B1227237.png)
![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)

![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)

![(4E)-2-(furan-2-yl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B1227243.png)
